Product packaging for Avibactam Namido-sulfonyl Disodium Salt(Cat. No.:)

Avibactam Namido-sulfonyl Disodium Salt

Cat. No.: B1160795
M. Wt: 389.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Antimicrobial Resistance and the Role of β-Lactamases

Antimicrobial resistance (AMR) is a major global health threat, driven by the ability of bacteria to evolve mechanisms to withstand the effects of antibiotics. nih.gov One of the most significant and clinically relevant mechanisms of resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes. nih.govnih.gov These enzymes inactivate β-lactam antibiotics, which constitute a large and widely used class of antibacterial agents, by hydrolyzing the amide bond in the characteristic β-lactam ring. nih.govnih.gov

The number of identified β-lactamases has grown to over 890, with many exhibiting a broad spectrum of activity against various β-lactam antibiotics, including penicillins, cephalosporins, and even carbapenems. nih.gov The genes encoding these enzymes are often located on mobile genetic elements like plasmids, which allows for their rapid spread between different bacterial species. nih.gov This has led to the emergence of multidrug-resistant (MDR) pathogens that are difficult to treat, posing a serious challenge in both hospital and community settings. nih.govnih.gov

The Emergence of Novel β-Lactamase Inhibitors

To counter the threat of β-lactamase-mediated resistance, a key strategy has been the development of β-lactamase inhibitors (BLIs). nih.gov These compounds are administered in combination with a β-lactam antibiotic. The inhibitor's role is to bind to and inactivate the β-lactamase, thereby protecting the partner antibiotic from hydrolysis and allowing it to exert its antibacterial effect. nih.govnih.gov

Early β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, were themselves β-lactam analogs and proved effective against many Class A β-lactamases. nih.govnih.gov However, the continued evolution of β-lactamases, including the rise of extended-spectrum β-lactamases (ESBLs), AmpC (Class C) enzymes, and carbapenemases (some in Class A, C, and D), has rendered these older inhibitors less effective against many modern resistant strains. nih.govnih.gov This has spurred the development of a new generation of BLIs with a broader spectrum of activity. nih.govnih.gov

Historical Context of Avibactam (B1665839) Discovery and Development in Research

Avibactam, also known by its developmental codes NXL104 and AVE1330A, emerged from research efforts to find non-β-lactam-based inhibitors that could overcome the limitations of existing BLIs. nih.govnih.gov The concept for Avibactam originated from research at Hoechst Marion Roussel, which explored diazabicyclooctanes (DBOs) as potential acylating agents of enzymes, similar to β-lactams. tandfonline.com This line of research was later pursued by companies including Rhône Poulenc, Sanofi Aventis, Novexel, and eventually AstraZeneca. tandfonline.com

Avibactam was designed around a diazabicyclo[3.2.1]octane (DBO) core, a structure that maintains key similarities to β-lactams while offering a more rigid framework. nih.govtandfonline.com This novel scaffold proved to be a breakthrough, leading to the first non-β-lactam β-lactamase inhibitor to reach clinical use. tandfonline.comnih.gov In 2015, the combination of ceftazidime (B193861) and avibactam received FDA approval for treating complicated intra-abdominal and urinary tract infections, marking a significant milestone in addressing infections caused by multidrug-resistant Gram-negative bacteria. drugbank.comdrugs.com The development of Avibactam has also opened avenues for other combinations, including with aztreonam (B1666516) and ceftaroline (B109729) fosamil, to further expand its therapeutic potential. nih.govtandfonline.com

Classification of Avibactam within Serine β-Lactamase Inhibitors

β-lactamases are broadly categorized into four molecular classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D are serine β-lactamases, which utilize a serine residue in their active site for catalysis. nih.gov Class B enzymes, on the other hand, are metallo-β-lactamases that require zinc ions for their activity. nih.gov

Avibactam is classified as a broad-spectrum serine β-lactamase inhibitor. nih.gov Unlike traditional β-lactam-based inhibitors that are primarily effective against Class A enzymes, Avibactam demonstrates potent inhibitory activity against a wider range of serine β-lactamases, including:

Class A enzymes: including Klebsiella pneumoniae carbapenemases (KPCs) and various ESBLs like TEM and SHV. nih.govdrugbank.com

Class C enzymes: such as AmpC, which are often chromosomally encoded and can be difficult to inhibit with older BLIs. nih.govnih.gov

Some Class D enzymes: including certain OXA-type carbapenemases like OXA-48. acs.orgmdpi.com

A key feature of Avibactam's mechanism is its covalent but reversible inhibition of these enzymes. nih.govnih.gov It acylates the active site serine, but the resulting complex can slowly deacylate, regenerating the intact inhibitor. nih.govnih.gov This unique mechanism contributes to its high efficacy. It is important to note that Avibactam is not active against Class B metallo-β-lactamases. wikipedia.orgasm.org

Interactive Data Table: Classification and Spectrum of Avibactam

β-Lactamase ClassTypeAvibactam ActivityExample Enzymes
Class A Serine β-LactamaseInhibits KPC, TEM, SHV, CTX-M
Class B Metallo-β-LactamaseNo Activity NDM, VIM, IMP
Class C Serine β-LactamaseInhibits AmpC
Class D Serine β-LactamaseInhibits some OXA-48

Properties

Molecular Formula

C₇H₉N₃Na₂O₉S₂

Molecular Weight

389.27

Synonyms

Sodium (1R,2S,5R)-7-Oxo-2-(sulfonatocarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl Sulfate;  Avibactam Impurity 2

Origin of Product

United States

Iii. Molecular Mechanism of Enzymatic Inhibition

Covalent and Reversible Nature of β-Lactamase Inhibition

The inhibitory action of avibactam (B1665839) is distinguished from other inhibitors like clavulanic acid by its unusual mechanism. asm.orgmcmaster.canih.gov While it forms a covalent bond with the target enzyme, a characteristic of many inhibitors, this bond is not permanent. nih.govnih.gov The reaction is slowly reversible, allowing for the eventual regeneration of the intact, active inhibitor molecule. researchgate.netnih.govnih.gov This contrasts with β-lactam-based inhibitors, where the interaction typically leads to irreversible hydrolysis or chemical rearrangement. nih.gov The efficacy of avibactam is rooted in the stability of the covalent intermediate, which shifts the equilibrium towards the inhibited state. researchgate.net

The inhibition process begins when the active site serine residue, common to class A, C, and D β-lactamases, performs a nucleophilic attack on the amide group within avibactam's diazabicyclooctane (DBO) core. nih.govresearchgate.net This is analogous to the initial step of β-lactam hydrolysis. mdpi.com The attack results in the formation of a stable, covalently bound acyl-enzyme intermediate. nih.govnih.gov Specifically, this intermediate is a carbamoyl-enzyme complex, where avibactam is linked to the enzyme's active site serine via a carbamoyl (B1232498) bond. nih.govresearchgate.net Mass spectrometry studies have confirmed that incubating various β-lactamases with avibactam leads to a mass increase consistent with this stoichiometric acylation. nih.govresearchgate.net For many enzymes, this carbamoyl-enzyme complex is stable for extended periods, with enzymes like CTX-M-15 and OXA-48 remaining fully acylated after 24 hours. nih.gov

The formation of the covalent bond is facilitated by the opening of avibactam's diazabicyclooctane (DBO) ring. asm.orgnih.gov This ring-opening is a critical step in the acylation process. asm.org Structural and mechanistic analyses show that upon nucleophilic attack by the active site serine, the DBO ring opens, leading to the formation of the stable carbamoyl intermediate. asm.orgresearchgate.net This mechanism, while involving ring opening, is fundamentally different from that of β-lactam inhibitors because the resulting acyclic structure can undergo recyclization. asm.orgnih.gov

The defining feature of avibactam's mechanism is that deacylation primarily occurs through a reversible recyclization reaction, regenerating the intact inhibitor, rather than through hydrolysis. nih.govnih.govnih.gov Using techniques such as NMR and mass spectrometry, researchers have demonstrated that for enzymes like TEM-1 and others, the deacylation process yields the original, unchanged avibactam molecule. researchgate.netnih.govnih.gov This recyclization is favored over hydrolysis. researchgate.netrsc.org It is proposed that certain active site residues, such as Ser130 in CTX-M-15, act as a general base to facilitate the ring-closing reaction. mcmaster.caresearchgate.net

While recyclization is the dominant pathway, a much slower hydrolytic route has been observed for some enzymes, notably KPC-2. nih.govnih.gov In this case, the carbamoyl-enzyme complex can undergo fragmentation, involving the loss of the sulfate (B86663) group, which ultimately leads to the release of a degraded inhibitor product and regeneration of the enzyme. nih.govresearchgate.netresearchgate.net However, for most targeted β-lactamases, the rate of recyclization far exceeds the rate of hydrolysis, making avibactam a potent and efficient reversible inhibitor. researchgate.netrsc.org

Detailed Kinetic Analysis of Enzyme-Inhibitor Interaction

Kinetic studies have been crucial in quantifying the interaction between avibactam and a diverse panel of clinically relevant β-lactamases. nih.govnih.gov These analyses measure the rates of both the initial covalent bond formation (acylation) and the subsequent bond cleavage that leads to enzyme regeneration (deacylation). nih.govnih.gov The results highlight significant variation in avibactam's inhibitory potency and the stability of the inhibited complex across different enzyme classes. nih.govnih.gov

The efficiency of acylation, represented by the second-order rate constant (k2/Ki), measures how quickly avibactam inactivates its target enzyme. This parameter varies significantly across different β-lactamase classes. nih.govnih.gov Avibactam is a highly potent inhibitor of the class C β-lactamase CMY-2, with a k2/K value of (4.9 ± 0.5) × 10(4) M⁻¹s⁻¹. nih.gov Inhibition efficiency is generally highest against class A enzymes, followed by class C, and then class D enzymes. nih.govucsd.edu For instance, the acylation efficiency for the class A enzyme CTX-M-15 is 1.0 × 10⁵ M⁻¹s⁻¹, whereas for the class D enzyme OXA-10, it is much lower at 1.1 × 10¹ M⁻¹s⁻¹. nih.govnih.gov

Table 1: Acylation Efficiency (k2/Ki) of Avibactam Against Various β-Lactamases

Enzyme Ambler Class Acylation Efficiency (k2/Ki) (M⁻¹s⁻¹)
CTX-M-15 A 1.0 x 10⁵
KPC-2 A 2.6 x 10³
CMY-2 C 4.9 x 10⁴
E. cloacae P99 AmpC C 2.3 x 10³
P. aeruginosa PAO1 AmpC C 1.1 x 10⁴
OXA-10 D 1.1 x 10¹
OXA-48 D 1.2 x 10³

Data sourced from multiple kinetic studies. nih.govnih.gov

The stability of the covalent avibactam-enzyme complex is described by the deacylation rate constant (k_off), which determines the inhibitor's residence time on the enzyme. nih.govnih.gov Slower deacylation rates correspond to longer residence times and more sustained inhibition. nih.gov For the TEM-1 enzyme, the off-rate was measured at 0.045 min⁻¹, corresponding to a half-life for enzyme recovery of approximately 16 minutes. researchgate.netnih.gov Deacylation rates vary considerably among different enzymes. For example, the half-life of the complex with the class C enzyme from P. aeruginosa PAO1 AmpC is 6 minutes, while for E. cloacae P99 AmpC, it is much longer at 300 minutes. nih.gov The class D enzymes exhibit the most stable complexes, with the half-life for deacylation from OXA-10 being greater than 5 days. nih.govnih.gov In contrast, the off-rate for the CMY-2 complex is (3.7 ± 0.4) × 10⁻⁴ s⁻¹. nih.gov

Table 2: Deacylation Kinetics of Avibactam from Various β-Lactamases

Enzyme Ambler Class Deacylation Rate (k_off) (s⁻¹) Half-Life (t½)
TEM-1 A 7.5 x 10⁻⁴ 16 min
CTX-M-15 A 2.9 x 10⁻⁴ 40 min
KPC-2 A 1.4 x 10⁻⁴ 82 min
CMY-2 C 3.7 x 10⁻⁴ ~31 min
E. cloacae P99 AmpC C 3.8 x 10⁻⁵ 300 min
P. aeruginosa PAO1 AmpC C 1.9 x 10⁻³ 6 min
OXA-10 D <1.6 x 10⁻⁶ >5 days
OXA-48 D 1.3 x 10⁻⁵ 15 hours

Data sourced from multiple kinetic studies. researchgate.netnih.govnih.gov

Equilibrium Dissociation Constants (Kd) for Enzyme-Avibactam Complexes

The equilibrium dissociation constant (Kd), which is calculated from the ratio of the off-rate (k_off_) to the on-rate (k_on_), is a measure of the affinity of an inhibitor for its target enzyme. For avibactam, these values vary across the different classes of β-lactamases, reflecting differences in the efficiency of inhibition.

Kinetic studies have determined the Kd values for avibactam with several clinically significant β-lactamases. For the class A enzymes, such as CTX-M-15 and TEM-1, avibactam exhibits high-efficiency acylation. In contrast, the inhibition of the KPC-2 carbapenemase is about ten times weaker. nih.gov The FOX-4 cephamycinase, a class C enzyme, shows a notably high Kd value of 1,600 nM for avibactam, which is significantly higher than that observed for other AmpC enzymes (ranging from 7 to 660 nM). nih.gov The class D enzymes exhibit considerable diversity in their interaction with avibactam. nih.gov For instance, the off-rate for OXA-48 is so low that recovery of enzyme activity is minimal even after two hours. researchgate.net

The table below presents a compilation of experimentally determined Kd values for avibactam against a selection of β-lactamase enzymes.

Enzymeβ-Lactamase ClassKd (nM)
CTX-M-15A10
KPC-2A130
TEM-1A80
E. cloacae P99 AmpCC12
P. aeruginosa PAO1 AmpCC500
CMY-2C7.6
FOX-4C1600
OXA-10D1000
OXA-48D1.1

This table is populated with data from multiple sources. nih.govnih.gov

Key Active Site Residues and Their Role in Catalysis and Inhibition

The inhibitory activity of avibactam is contingent upon its interaction with specific amino acid residues within the active site of the β-lactamase enzyme. These interactions facilitate the formation of a stable, covalent adduct, effectively inactivating the enzyme.

Nucleophilic Serine Acylation (e.g., Ser70)

The cornerstone of avibactam's inhibitory mechanism is the covalent modification of a highly conserved serine residue within the β-lactamase active site, most notably Ser70 in class A and C enzymes. This serine acts as a nucleophile, attacking the carbonyl carbon of avibactam's urea (B33335) scaffold. This reaction leads to the opening of the diazabicyclooctane ring and the formation of a stable acyl-enzyme intermediate. This acylation process effectively blocks the enzyme's ability to hydrolyze β-lactam antibiotics. The stability of this covalent bond is a key determinant of the duration of inhibition. Mass spectrometry studies have confirmed the formation of a stable acyl-enzyme complex between avibactam and various β-lactamases, including FOX-4 and CMY-2, which can persist for up to 24 hours. nih.govnih.gov

Proton Shuttles and General Base Catalysis (e.g., Lys73, Ser130, Glu166)

The acylation of the active site serine is facilitated by a network of other conserved residues that act as proton shuttles and general base catalysts. In class A β-lactamases, Lys73 is believed to play a crucial role in the catalytic process. It is thought to act as a general base, abstracting a proton from Ser70 to enhance its nucleophilicity.

In many class A and C enzymes, a conserved SDN motif, which includes Ser130 and Asp131 (or Asn132 in KPC-2), is also important. The substitution N132G in KPC-2 and CTX-M-15 has been shown to significantly impair the inhibitory activity of avibactam, leading to a 4,000-fold reduction in the efficiency of carbamylation in KPC-2. nih.gov This suggests that this motif is critical for the proper positioning and activation of avibactam within the active site.

Glu166, another conserved residue, is also implicated in the catalytic mechanism, often acting as a general base to activate the water molecule required for deacylation in the normal substrate hydrolysis pathway. While avibactam's mechanism involves slow deacylation, the integrity of this catalytic machinery is still important for the initial binding and reaction with the inhibitor.

Interactions within the Oxyanion Hole

The oxyanion hole is a region within the active site that stabilizes the negatively charged tetrahedral intermediate formed during both substrate hydrolysis and inhibitor acylation. This stabilization is achieved through hydrogen bonds donated by the backbone amide groups of key residues, typically including the active site serine (e.g., Ser70) and another residue further down the polypeptide chain (e.g., Ala237 in some class A enzymes).

When avibactam acylates the active site serine, the carbonyl oxygen of the opened ring and the sulfate group of avibactam are positioned within this oxyanion hole. The hydrogen bonds formed between these negatively charged groups and the backbone amides of the oxyanion hole residues provide significant stabilization to the acyl-enzyme complex. This stabilization contributes to the long residence time of avibactam in the active site, prolonging the inhibition of the enzyme. The D179Y substitution in KPC-2, for example, has been shown to result in a 70,000-fold reduction in the carbamylation rate constant by avibactam, highlighting the importance of specific residues in maintaining the geometry of the active site for efficient inhibition. asm.org

Iv. Structural Biology of Avibactam Enzyme Complexes

Crystallographic Studies of Avibactam (B1665839) Covalently Bound to β-Lactamases

X-ray crystallography has been instrumental in elucidating the precise binding mode of avibactam within the active sites of various β-lactamases. These studies reveal a common mechanism of inhibition, where the nucleophilic serine residue in the enzyme's active site attacks the carbonyl carbon of avibactam's diazabicyclooctane ring. This leads to the formation of a stable, covalent carbamoyl-enzyme intermediate, effectively inactivating the enzyme. nih.gov

Crystallographic structures of avibactam in complex with several Class A β-lactamases have been determined, providing a detailed understanding of its binding and inhibition mechanism. oup.com In enzymes like CTX-M-15, KPC-2, and SHV-1, avibactam forms a covalent bond with the catalytic Ser70 residue. rcsb.orgrcsb.org The resulting acyl-enzyme complex is stabilized by a network of hydrogen bonds. plos.org For instance, in the avibactam-CTX-M-15 complex, key interactions are observed with residues such as Ser70, Lys73, and Ser130. oup.com The sulfate (B86663) group of avibactam is typically anchored by interactions with residues like Ser237 and Thr235. nih.gov The structure of the CTX-M-151/avibactam complex reveals that avibactam adopts a chair conformation, with hydrogen bonds forming between the avibactam carbamate and Ser70 and Ser237 in the oxyanion hole. nih.gov Similarly, in KPC-2, avibactam's amide moiety forms van der Waals interactions with E166 and N170 of the Ω-loop, and its amide oxygen forms a hydrogen bond with the deacylating water molecule. asm.org

EnzymePDB CodeResolution (Å)Key Interacting Residues
CTX-M-154HBU1.10Ser70, Lys73, Ser130, Arg220, Ser237, Thr235
KPC-24ZBE1.80Ser70, Ser130, Asn132, Thr235, Thr237
SHV-14ZAM1.42Ser70, Lys73, Ser130, Glu166, Arg244

This table provides a summary of key crystallographic data for avibactam in complex with Class A β-lactamases.

The binding of avibactam to Class C β-lactamases, such as AmpC from Pseudomonas aeruginosa and Escherichia coli, has also been structurally characterized. nih.govpdbj.org In the P. aeruginosa AmpC-avibactam complex, a covalent bond is formed with the catalytic Ser64. nih.gov The binding pocket of Class C enzymes is generally more open than that of Class A enzymes. nih.gov A high-resolution structure of avibactam bound to P. aeruginosa AmpC revealed an intramolecular hydrogen bond within the avibactam molecule, a feature not observed in its complex with Class A enzymes. nih.gov The sulfate group of avibactam interacts with residues including Lys315, Thr316, and Asn346. nih.gov The carbamoyl (B1232498) group is recognized by Gln120 and Asn152 through hydrogen bonds. researchgate.net

EnzymePDB CodeResolution (Å)Key Interacting Residues
P. aeruginosa AmpC4HBT1.80Ser64, Lys67, Tyr150, Asn152, Gln120, Lys315, Thr316, Asn346
E. coli AmpC6TBW1.51Ser64, Lys67, Tyr150, Asn152, Gln120, Lys315, Thr316, Asn346

This table summarizes key crystallographic data for avibactam in complex with Class C β-lactamases.

The interaction of avibactam with Class D β-lactamases is more varied. acs.org Crystal structures of avibactam in complex with OXA-10 and OXA-48 have been determined. acs.org In OXA-48, avibactam binding appears to induce the decarbamylation of the catalytic Lys73. researchgate.net The binding mode of avibactam in OXA-48 is stabilized by interactions with several residues, and Tyr211 plays a role in stabilizing avibactam binding through aromatic stacking. nih.gov Time-resolved crystallographic studies of avibactam with CDD-1 from Clostridioides difficile have provided insights into the catalytic mechanism, showing the movement of CO2 and water molecules through a transient channel upon inhibitor binding. acs.org These studies also highlighted differences in how the inhibitor is anchored in Class D enzymes from Gram-positive versus Gram-negative bacteria. nih.gov

EnzymePDB CodeResolution (Å)Key Interacting Residues
OXA-104S2O1.70Ser70, Lys73, Trp154, Arg250
OXA-484S2P2.00Ser70, Lys73, Tyr211, Arg250
CDD-17KEQ1.83Ser72, Lys75, Trp157, Arg252

This table presents key crystallographic data for avibactam in complex with Class D β-lactamases.

Molecular Interactions and Binding Modes

The covalent bond formed between avibactam and the catalytic serine is the cornerstone of its inhibitory activity. However, the stability and specificity of this interaction are further dictated by a network of non-covalent interactions within the enzyme's active site.

A conserved network of hydrogen bonds plays a critical role in positioning and stabilizing avibactam within the active site of β-lactamases. In Class A enzymes, the sulfate group of avibactam consistently forms hydrogen bonds with key residues, anchoring the inhibitor in place. plos.org For example, in KPC-2, the sulfate moiety forms hydrogen bonds with Ser130, Asn132, and Thr237. rcsb.org In Class C enzymes like CMY-2, molecular modeling suggests a series of hydrogen-bonding interactions involving residues such as Thr316, Gly317, Ser318, Thr319, Ser343, Asn346, and Arg349. nih.gov The carbamoyl group of avibactam also participates in hydrogen bonding, for instance with Gln120 and Asn152 in AmpC. researchgate.net

The binding of avibactam can induce conformational changes in the active site of some β-lactamases, which can influence its inhibitory activity. The Ω-loop, a flexible region near the active site in many Class A enzymes, is of particular importance. oup.com Variations in the Ω-loop can impact the efficiency of avibactam inhibition. oup.com For example, in the D179Y variant of KPC-2, the Ω-loop becomes disordered, which is thought to contribute to resistance against ceftazidime-avibactam. asm.org In Class C enzymes, the binding of avibactam causes a significant planar rotation of the Tyr150 side chain. nih.gov In the Class D enzyme OXA-48, the binding of ceftazidime (B193861), a partner drug for avibactam, can cause a displacement of Arg214 and disorder in the Ω-loop. nih.gov

Computational Approaches to Structural and Mechanistic Analysis

Computational methods have become indispensable in elucidating the intricate details of avibactam's interaction with β-lactamase enzymes at an atomic level. These approaches complement experimental techniques by providing a dynamic and energetic perspective on the binding and reaction mechanisms that are often difficult to capture through static structural studies alone. Among the most powerful of these in silico tools are Molecular Dynamics (MD) simulations and hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) calculations.

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing profound insights into the physical basis of the structure and function of biological macromolecules. In the context of avibactam, MD simulations have been instrumental in exploring the conformational dynamics of the avibactam-enzyme complex, the stability of the covalent adduct, and the intricate network of non-covalent interactions that govern the inhibitor's binding and orientation within the active site.

Researchers employ MD simulations to study various aspects of avibactam's interaction with β-lactamases such as CTX-M-15, OXA-48, and TEM-1. nih.govacs.org For instance, simulations of the avibactam-CTX-M-15 complex were performed to investigate the release mechanism of the inhibitor. nih.gov These simulations, often extending over hundreds of nanoseconds, track the trajectories of all atoms in the system, which is typically comprised of the enzyme-inhibitor complex solvated in a water box with ions to mimic physiological conditions. nih.govrsc.org The CHARMM36 and Amber ff14SB force fields are commonly used to describe the interatomic forces within the system. nih.govrsc.org

Analysis of MD trajectories provides a wealth of information. Root Mean Square Deviation (RMSD) calculations are used to assess the stability of the protein and the ligand within the active site over the course of the simulation. nih.gov A stable RMSD suggests that the system has reached equilibrium. Furthermore, by monitoring the distances between key atoms, researchers can identify crucial interactions, such as hydrogen bonds, that contribute to the stability of the acyl-enzyme intermediate. nih.govacs.org For example, in the OXA-48 enzyme, MD simulations highlighted the role of Thr209 and Arg250 in forming hydrogen bonds with the sulfooxy group of avibactam, and the stable hydrogen bond between the carbamylated Lys73 and Ser70. acs.org Similarly, simulations with TEM-1 identified interactions with Lys234, Ser70, and Ala237 as being important for the duration of ligand binding, while Ser130, Lys73, and Arg243 were found to be responsible for the ligand's rotation and position.

Table 1: Key Findings from MD Simulations of Avibactam-Enzyme Complexes

Enzyme Key Residues Identified Role of Residues Simulation Details
CTX-M-15 Glu166, Lys73, Ser130 Postulated to be in their neutral forms for avibactam recyclization to occur. nih.gov 100 ns MD simulation using NAMD program with CHARMM36 force field. nih.gov
OXA-48 Ser70, Tyr211, Thr209, Arg250, Lys73 Formation of the oxyanion hole and hydrogen bonding with the sulfooxy group of avibactam. acs.org MM simulation to obtain the equilibrium structure of the enzyme-substrate complex. acs.org
TEM-1 Lys234, Ser70, Ala237, Ser130, Lys73, Arg243 Ligand duration, rotation, and positioning within the active site. MD simulations performed for Avibactam in TEM-1 (PDB 3GMW).

QM/MM calculations have been pivotal in elucidating the detailed mechanism of avibactam's covalent interaction with β-lactamases, including the acylation and deacylation (recyclization) steps. nih.govnih.govresearchgate.net These studies provide a detailed picture of the potential energy surface of the reaction, allowing for the identification of transition states and the calculation of activation energy barriers, which can be compared with experimental kinetic data. nih.govresearchgate.net

For the study of the avibactam release from the CTX-M-15 complex, the QM region consisted of avibactam and the side chains of Ser70, Glu166, Lys73, and Ser130. nih.gov The calculations were performed at the B3LYP-D3/6-31+G(d,p) level of theory. nih.gov The results of this study suggested a stepwise mechanism for the release of avibactam, with the formation of a tetrahedral intermediate being the first stage. nih.gov The calculated activation barrier for this stage was in good agreement with the experimental value. nih.gov

In another study on the inactivation of TEM-1 by avibactam, QM/MM simulations combined with metadynamics were used to explore the formation of the covalent adduct. nih.gov These simulations supported a mechanism where the rate-determining step is the water-assisted deprotonation of Glu166 by Ser70. nih.gov The predicted activation energy was also in good agreement with experimental measurements. nih.gov

Table 2: Application of QM/MM Calculations in Studying Avibactam-Enzyme Interactions

Enzyme Focus of Study Key Mechanistic Insights QM/MM Methodology
CTX-M-15 Release (deacylation) of avibactam Stepwise mechanism involving a tetrahedral intermediate; Glu166 and Lys73 likely in neutral forms. nih.gov QM region: avibactam, Ser70, Glu166, Lys73, Ser130. Level of theory: B3LYP-D3/6-31+G(d,p). nih.gov
TEM-1 Formation of the covalent complex (acylation) Rate-determining step is the water-assisted deprotonation of Glu166 by Ser70. Lys73 assists in Ser70 and Ser130 deprotonation. nih.gov QM/MM simulations combined with metadynamics. nih.gov
Class C β-Lactamases Acylation and deacylation mechanisms Probed the kinetic stability of the acyl-enzyme complex. researchgate.net Hybrid QM/MM enhanced sampling molecular dynamics (MD) simulations. researchgate.net

V. Molecular Mechanisms of Resistance to Avibactam

β-Lactamase Mutations Conferring Reduced Avibactam (B1665839) Susceptibility

The most prominent mechanism of resistance to avibactam, particularly in Enterobacterales, involves amino acid substitutions within the β-lactamase enzyme itself. nih.gov These mutations can alter the enzyme's structure and function, leading to decreased affinity for avibactam while often retaining the ability to hydrolyze the partner β-lactam, ceftazidime (B193861).

Specific mutations within the active site or key structural loops of β-lactamases are strongly associated with reduced avibactam susceptibility.

In Class A carbapenemases, particularly Klebsiella pneumoniae carbapenemase (KPC) enzymes like KPC-2 and KPC-3, substitutions at position D179 in the Ω-loop are a major cause of resistance. asm.org The D179Y (aspartate to tyrosine) substitution is frequently reported. asm.orgacs.org This mutation disrupts a critical salt bridge (D179-R164) that stabilizes the Ω-loop, leading to a more flexible and disordered loop structure. researchgate.netnih.gov This altered conformation hinders the efficient binding of avibactam, yet the enzyme can still accommodate and hydrolyze ceftazidime. nih.govasm.org While the D179Y mutation significantly reduces avibactam's inhibitory potency, it can also lead to restored susceptibility to carbapenems, an effect attributed to the formation of prolonged, stable acyl-enzyme complexes with drugs like meropenem (B701) and imipenem. i4kids.org

In Class C β-lactamases (AmpC), a key substitution conferring resistance is N346Y (asparagine to tyrosine). nih.govresearchgate.net The asparagine at position 346 is a conserved residue that forms a crucial hydrogen bond with the sulfate (B86663) group of avibactam, anchoring the inhibitor in the active site. nih.govresearchgate.net The substitution with the bulkier tyrosine residue creates steric hindrance, preventing this vital interaction and drastically reducing the efficacy of avibactam inhibition. nih.gov Studies on various AmpC enzymes, including plasmid-mediated CMY-2 and DHA-1, have shown that the N346Y substitution can increase the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam by up to 64-fold while having only a marginal impact on ceftazidime hydrolysis. nih.govsci-hub.se

Table 1: Impact of Key Amino Acid Substitutions on Ceftazidime-Avibactam (CZA) MICs This table summarizes the fold-increase in Minimum Inhibitory Concentration (MIC) for ceftazidime-avibactam observed in various β-lactamases after specific amino acid substitutions.

Beyond single amino acid substitutions, structural adaptations in β-lactamases are crucial for bypassing avibactam inhibition. In KPC enzymes, mutations like D179Y or D179N cause significant destabilization and disordering of the Ω-loop. researchgate.netnih.govasm.org Crystal structures of the D179Y KPC-2 variant reveal a highly disordered Ω-loop, while the D179N variant shows a disruption of the D179-R164 salt bridge, leading to increased flexibility. nih.gov This increased plasticity is believed to allow the enzyme to accommodate and hydrolyze ceftazidime more readily, while the altered conformation simultaneously impairs the stable, covalent binding required for avibactam inhibition. nih.govasm.org

In AmpC enzymes, mutations can affect the architecture of other structural elements. For instance, an R148W substitution in the H10 helix of Klebsiella aerogenes AmpC has been shown to confer resistance. asm.org Other modifications in AmpC-derepressed strains that lead to reduced susceptibility include substitutions at positions R168 and G176, and small deletions in the region of amino acids 309-314. nih.govnih.gov These structural changes likely alter the active site topography to hinder avibactam binding.

Role of Efflux Pumps and Outer Membrane Permeability in Resistance at the Molecular Level

Resistance to avibactam is not solely mediated by β-lactamase mutations; it is often a multifactorial phenomenon involving changes in drug transport across the bacterial cell envelope. frontiersin.orgnih.gov The synergy between limited drug entry and active drug removal can significantly elevate resistance levels. bohrium.com

Reduced outer membrane permeability, primarily through the loss or modification of porin channels, is a key mechanism. nih.govnih.gov In K. pneumoniae, mutations in the genes encoding the OmpK35 and OmpK36 porins have been shown to significantly increase the MIC for ceftazidime-avibactam. nih.gov Similarly, in Pseudomonas aeruginosa, the loss of the OprD porin, which is a major channel for carbapenem (B1253116) entry, also contributes to resistance against β-lactam combinations. nih.gov

Concurrently, the overexpression of efflux pumps, which actively expel antibiotics from the periplasmic space, plays a crucial role. bohrium.comyoutube.com In P. aeruginosa, the Resistance-Nodulation-Division (RND) family of efflux pumps, particularly MexAB-OprM, is a major contributor to intrinsic and acquired resistance. nih.govnih.gov Overexpression of this system reduces the intracellular concentration of the β-lactam and the inhibitor, diminishing their effectiveness. frontiersin.org In Enterobacterales, mutations affecting permeability and efflux are also common mechanisms selected under avibactam pressure, often in conjunction with β-lactamase production. nih.gov

Evolution of Resistance Mechanisms in Response to Avibactam Pressure

Under the selective pressure of ceftazidime-avibactam therapy, bacteria can rapidly evolve resistance. Clinical reports and in-vitro evolution studies have documented the emergence of resistance-conferring mutations during treatment. asm.orgdovepress.com

The evolutionary trajectory often begins with modifications to existing β-lactamase genes. For example, KPC-producing K. pneumoniae can acquire mutations in the blaKPC gene, such as D179Y, leading to high-level resistance. nih.govasm.org In some cases, resistance evolves through gene amplification, where the copy number of the plasmid carrying the blaKPC gene increases. asm.org This amplification can be an intermediate step, emerging first under antibiotic selection and providing a larger mutational pool for subsequent point mutations to arise. asm.org

Studies have shown that the evolution of resistance is diverse and can be random. dovepress.com A single bacterial population can develop multiple different KPC variants when exposed to avibactam. dovepress.com Furthermore, the evolution is not limited to the β-lactamase gene. In organisms producing ESBLs, initial resistance mutations often occur outside the β-lactamase gene, affecting permeability or efflux regulation, before any structural changes to the enzyme itself are selected. nih.gov This highlights the complex and adaptable nature of bacterial genomes in response to new therapeutic agents.

Vi. Structure Activity Relationships and Design of New Dbo Inhibitors

Analysis of Avibactam (B1665839) Derivatives and their Enzymatic Inhibition Profiles

Avibactam itself exhibits a broad-spectrum inhibition profile that includes Ambler class A, class C, and some class D serine β-lactamases. nih.govpfizer.com Kinetic analyses have quantified its inhibitory power against clinically significant enzymes. The efficiency of acylation (k₂/Kᵢ), a measure of how quickly the inhibitor forms a covalent bond with the enzyme, varies significantly across different β-lactamase classes. nih.gov For class A enzymes like CTX-M-15, the acylation efficiency is very high (1.0 × 10⁵ M⁻¹s⁻¹), whereas for the class D enzyme OXA-10, it is substantially lower (1.1 × 10¹ M⁻¹s⁻¹). nih.govdrugbank.com The stability of the resulting acyl-enzyme complex also differs; the half-life for the recovery of enzyme activity ranges from minutes for some class A and C enzymes to over five days for the OXA-10 enzyme. nih.govdrugbank.com

Research into avibactam derivatives has focused on modifying the DBO scaffold to improve or alter this inhibition profile. One common strategy involves derivatization at the C2 position of the diazabicyclooctane ring. nih.gov

Amidine and Sulfonylamidine Derivatives : The synthesis of derivatives containing amidine or sulfonylamidine moieties at the C2 position has been explored. nih.gov These modifications aim to create water-soluble compounds with altered binding interactions within the enzyme's active site. In some cases, these new derivatives have shown improved inhibition against certain bacterial strains compared to control inhibitors. nih.gov

Triazole Derivatives : Another approach involves functionalizing an azido (B1232118) derivative of the DBO scaffold using cycloaddition reactions to create triazole-containing analogues. researchgate.net Studies on these compounds have shown that amoxicillin-DBO combinations were active against Mycobacterium tuberculosis and M. abscessus, indicating that the introduction of a triazole ring is compatible with drug penetration into the bacterial cell. researchgate.net Interestingly, the mechanism of action for these derivatives was not solely due to β-lactamase inhibition, as they also acted as inhibitors of L,D-transpeptidases, key enzymes in mycobacterial cell wall synthesis. researchgate.net

These studies demonstrate that even subtle changes to the avibactam structure can lead to significant differences in enzymatic inhibition and even introduce new mechanisms of action.

Enzymatic Inhibition Profile of Avibactam Against Key β-Lactamases nih.govdrugbank.com
EnzymeClassAcylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)Half-life (t½) of Acyl-Enzyme Complex
CTX-M-15A1.0 x 10⁵40 min
KPC-2A1.1 x 10⁴82 min
P. aeruginosa AmpCC1.5 x 10³6 min
E. cloacae AmpCC1.1 x 10³300 min
OXA-48D2.1 x 10³>24 h
OXA-10D1.1 x 10¹>5 days

Rational Design Principles for Enhanced β-Lactamase Inhibition

The design of avibactam and other DBO inhibitors is rooted in the principle of mimicking the structure of β-lactam antibiotics to effectively bind to the active site of β-lactamases. nih.gov However, unlike traditional β-lactam-based inhibitors, DBOs feature a unique non-β-lactam core designed for potent and broad-spectrum activity. nih.gov The key to their efficacy lies in a mechanism of rapid acylation of the enzyme's active site serine, followed by a very slow deacylation process. nih.gov

Several structural features are critical to the rational design of potent DBO inhibitors:

The Diazabicyclooctane (DBO) Core : This strained bicyclic ring system acts as the "warhead." Upon binding to the β-lactamase, the ring opens and forms a stable, covalent carbamoyl-enzyme intermediate. researchgate.net This reaction is reversible, but the ring-closing (deacylation) step is significantly slower than the initial acylation, effectively taking the enzyme out of commission. nih.govnih.gov

The Sulfate (B86663) Group : The sulfate moiety at the 6-position is a critical pharmacophore. It mimics the carboxylate group of β-lactam antibiotics, allowing it to anchor the inhibitor in the active site through interactions with conserved residues. researchgate.net

The Carboxamide Side Chain : The carboxamide group at the 2-position also plays a crucial role in positioning the inhibitor within the active site for optimal interaction and subsequent reaction with the catalytic serine residue. researchgate.net

Dual-Target Inhibition : An advanced design principle involves creating DBO derivatives that not only inhibit β-lactamases but also target penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. researchgate.net This dual-target mechanism could lead to compounds with intrinsic antibacterial activity, potentially overcoming resistance mechanisms beyond β-lactamase production. researchgate.netnih.gov

By optimizing these structural elements, medicinal chemists aim to create inhibitors with a higher affinity for the target enzymes, increased stability of the covalent intermediate, and a broader spectrum of activity. This involves leveraging structure-activity relationship studies and computational modeling to predict how modifications will affect binding and reactivity. chemrxiv.orgresearchgate.net

Strategies for Modifying DBO Scaffolds to Influence Target Spectrum

A primary goal in the development of new β-lactamase inhibitors is to broaden their spectrum of activity to cover more resistant pathogens. Avibactam is highly effective against class A and C enzymes and some class D enzymes (like OXA-48), but it does not inhibit class B metallo-β-lactamases (MBLs) and has weak activity against many other class D enzymes. pfizer.commdpi.com Modifying the DBO scaffold is a key strategy to address these gaps. nih.gov

The target spectrum of a DBO inhibitor can be influenced by several chemical strategies:

Modification of the C2 Side Chain : As the main point of structural diversity in many DBOs, the C2 side chain can be altered to change the inhibitor's interactions with the variable amino acid residues that line the active site of different β-lactamases. For example, the addition of piperidine (B6355638) rings, as seen in the structure of Relebactam, results in a different inhibition profile compared to avibactam. researchgate.net Synthesizing a series of DBOs with different C2 substituents allows for the exploration of how these changes affect inhibition of class A, C, and D enzymes. nih.gov

Alterations to the DBO Core : While less common, modifications to the core bicyclic structure itself can influence reactivity and specificity. For instance, the creation of cyclopropane-fused DBO derivatives represents an effort to explore novel core structures. researchgate.net

Targeting Multiple Enzymes : The development of DBOs aims to find a balance of inhibition across different enzyme classes. While avibactam is potent against KPC (a class A carbapenemase) and AmpC (class C), its variable activity against class D enzymes like OXA-48 highlights the challenge. nih.gov Research focuses on modifications that can enhance binding to the more challenging class D enzymes without sacrificing potency against classes A and C. acs.org

These strategies are part of a broader effort to rationally design inhibitors that can overcome the most clinically challenging forms of β-lactamase-mediated resistance. nih.govfrontiersin.org

Chemical Approaches to Modulate Membrane Permeation of DBO Analogues for Research Applications

A significant challenge in the development of antibiotics, particularly for Gram-negative bacteria, is ensuring the compound can cross the bacterial outer membrane to reach its intracellular target. nih.govnih.gov DBO inhibitors like avibactam are polar molecules, largely due to the presence of the sulfate group, which can hinder passive diffusion across lipid membranes. acs.org For research applications and the potential development of orally bioavailable agents, chemical strategies to modulate membrane permeation are essential.

The primary approach to enhance the membrane permeation of DBOs is the use of prodrugs . acs.orgnih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.gov

Masking the Sulfate Group : The highly polar and negatively charged sulfate group of avibactam is a major impediment to oral absorption and passive membrane entry. acs.org A successful strategy involves temporarily masking this group with a chemical promoiety. For example, ester analogs can be attached to the sulfate group. These ester prodrugs are more lipophilic, allowing for better absorption and permeation. Once inside the body or cell, endogenous enzymes like esterases cleave the promoiety, releasing the active avibactam molecule at its site of action. acs.org

Linker Chemistry : The design of the linker used to attach the promoiety is critical. The linker must be stable enough to survive external conditions but labile enough to be cleaved efficiently by target enzymes in vivo. acs.orgnih.gov Research has explored various ester-based linkers, demonstrating that this approach can significantly increase the oral bioavailability of avibactam in animal models. acs.org

Other chemical modifications are also being explored in research settings. The addition of certain functional groups, such as a triazole ring via "click chemistry," has been shown to be compatible with drug penetration, suggesting that scaffold functionalization can be achieved without negatively impacting cell entry. researchgate.net These chemical approaches are vital for optimizing the pharmacokinetic properties of DBO inhibitors, enabling their use in a wider range of research and potential therapeutic contexts. nih.gov

Vii. Research Methodologies for Avibactam Characterization in Academic Settings

In vitro Enzymatic Assays for Inhibition Kinetics

In vitro enzymatic assays are fundamental to understanding the inhibitory activity of avibactam (B1665839) against various β-lactamase enzymes. These assays measure key kinetic parameters that define the inhibitor's potency and mechanism. Avibactam is recognized as a broad-spectrum inhibitor, effective against class A, class C, and some class D serine β-lactamases. nih.govnih.govasm.org Its mechanism is unique among clinically used inhibitors; it forms a covalent, yet reversible, bond with the target enzyme. nih.govnih.gov

Kinetic studies determine parameters such as the 50% inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), the second-order rate constant for acylation (k₂/Kᵢ), and the deacylation rate constant (kₒff). nih.govnih.gov The efficiency of acylation (k₂/Kᵢ) for avibactam varies significantly across different β-lactamase classes, being highest for class A enzymes, followed by class C, and then class D. nih.govdrugbank.com For example, the acylation efficiency for the class A enzyme CTX-M-15 is approximately 1.0 x 10⁵ M⁻¹s⁻¹, whereas for the class D enzyme OXA-10, it is much lower at 1.1 x 10¹ M⁻¹s⁻¹. nih.govdrugbank.com

The reversibility of the inhibition is quantified by the off-rate (kₒff). Avibactam typically exhibits a slow off-rate, leading to a prolonged residence time on the enzyme. asm.orgnih.gov For the TEM-1 enzyme, the deacylation off-rate was measured at 0.045 min⁻¹, corresponding to a residence time half-life of about 16 minutes. nih.gov In contrast, the acylated OXA-10 enzyme showed a remarkably long deacylation half-life of over 5 days. nih.govdrugbank.com These kinetic data are crucial for correlating in vitro inhibitory activity with in vivo efficacy. nih.gov

Table 1: Inhibition Kinetics of Avibactam against Various β-Lactamases

Enzyme (Class) k₂/Kᵢ (M⁻¹s⁻¹) kₒff (s⁻¹) IC₅₀ (nM) Source
CTX-M-15 (A) 1.0 x 10⁵ 1.5 x 10⁻⁴ 5 nih.govdrugbank.compnas.org
KPC-2 (A) 2.5 x 10⁴ 1.9 x 10⁻³ - nih.govdrugbank.com
TEM-1 (A) 1.6 x 10⁵ 7.5 x 10⁻⁴ 8 nih.govpnas.org
P. aeruginosa AmpC (C) 2.2 x 10³ 1.1 x 10⁻³ - nih.govdrugbank.com
E. cloacae P99 AmpC (C) 2.5 x 10³ 7.0 x 10⁻⁴ - nih.govdrugbank.com
OXA-10 (D) 1.1 x 10¹ <1.6 x 10⁻⁶ - nih.govdrugbank.com
OXA-48 (D) 4.0 x 10² 2.0 x 10⁻⁴ - nih.govdrugbank.com

Advanced Spectroscopic and Biophysical Techniques for Mechanistic Studies

To delve deeper than kinetic measurements, researchers employ advanced spectroscopic and biophysical techniques. These methods provide direct evidence of the molecular interactions and conformational changes that occur when avibactam binds to a β-lactamase.

Mass spectrometry (MS) is an indispensable tool for confirming the covalent nature of the avibactam-enzyme interaction. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is used to detect the formation of the acyl-enzyme complex, a key intermediate in the inhibition mechanism. nih.gov By incubating the enzyme with avibactam and analyzing the resulting mixture, researchers can observe a mass shift in the enzyme corresponding to the addition of the avibactam molecule (264 Da), confirming covalent bond formation. researchgate.net

Furthermore, MS is used to study the stability and reversibility of this adduct. nih.govdrugbank.com Experiments have shown that the acyl-enzyme complex is stable under denaturing conditions, supporting its covalent nature. nih.gov Acyl-enzyme exchange experiments, where an avibactam-acylated enzyme is mixed with an apo-enzyme, demonstrate the transfer of avibactam, confirming that deacylation regenerates the intact inhibitor. nih.govpnas.org This technique has been used to show that avibactam is released intact from various class A and C enzymes, including TEM-1, CTX-M-15, KPC-2, and AmpC. nih.govpnas.org It has also been used to investigate the slow fragmentation and hydrolysis of the acyl-avibactam complex in specific enzymes like KPC-2. nih.govdrugbank.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about molecular structure, dynamics, and interactions in solution. In the study of avibactam, NMR has been crucial in confirming the products of the deacylation reaction. nih.gov By analyzing the NMR spectra of the solution after the enzyme has been inhibited and subsequently recovers activity, researchers have unequivocally shown that the released product is intact avibactam, not a hydrolyzed or rearranged form. nih.gov

NMR is also employed to investigate the structural and dynamic consequences of resistance mutations. asm.orgnih.gov For instance, heteronuclear single quantum coherence (HSQC) NMR spectroscopy has revealed that the D179Y substitution in KPC-2, which confers resistance to ceftazidime-avibactam, leads to partial disordering of the enzyme's structure, particularly in the Ω-loop. asm.orgnih.gov These conformational changes are believed to underlie the altered substrate and inhibitor specificity observed in the mutant enzyme. asm.org Additionally, NMR techniques have been used to study the hydrolysis of avibactam by metallo-β-lactamases (MBLs), for which it is not an effective inhibitor. researchgate.netasm.org

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation

X-ray crystallography has been the primary technique for visualizing the three-dimensional structure of avibactam bound within the active site of β-lactamase enzymes at atomic resolution. nih.govnih.gov These crystal structures provide invaluable insights into the molecular basis of its broad-spectrum activity and its unique reversible inhibition mechanism. nih.govnih.gov

High-resolution crystal structures have been solved for avibactam in complex with several clinically significant β-lactamases, including the class A enzymes CTX-M-15 and the class C enzyme Pseudomonas aeruginosa AmpC. nih.govnih.gov These structures reveal that avibactam forms a covalent carbamyl link to the catalytic serine residue (e.g., Ser70 in CTX-M-15). nih.gov The inhibitor is oriented in the active site such that its sulfate (B86663) group interacts with a positively charged pocket typically involved in binding the carboxylate of β-lactam substrates. nih.gov The carboxamide group of avibactam forms key hydrogen bonds with conserved residues like Asn132. nih.gov

By comparing the structures of avibactam bound to different classes of enzymes, researchers can rationalize its broad-spectrum activity. nih.govnih.gov Ultra-high-resolution structures have also provided mechanistic insights into the recyclization process, suggesting how the deacylation mechanism favors the regeneration of intact avibactam over hydrolysis. nih.govnih.gov While X-ray crystallography has been the dominant method, cryo-electron microscopy (cryo-EM) represents a potential future avenue for studying larger enzyme complexes or those resistant to crystallization.

Table 2: Selected PDB Entries for Avibactam-β-Lactamase Complexes

PDB ID Enzyme Class Resolution (Å) Source
4ZBE CTX-M-15 A 1.70 acs.org
4ZAM P. aeruginosa AmpC C 1.85 nih.gov
4OOY P. aeruginosa AmpC C 1.10 nih.govrcsb.org
4S2P OXA-48 D 2.00 acs.org
5L7K CTX-M-14 A 0.83 pnas.org
7KEQ CDD-1 D 2.00 rcsb.org

Computational Chemistry: Docking, Molecular Dynamics, and Quantum Chemistry

Computational chemistry provides a powerful theoretical framework to complement experimental findings. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations are used to model the interactions between avibactam and β-lactamases at a molecular level. nih.gov

Molecular docking predicts the preferred binding orientation of avibactam within the enzyme's active site. nih.gov MD simulations are then used to study the dynamic behavior of the avibactam-enzyme complex over time, providing insights into its stability and the conformational changes that may occur upon binding. nih.gov

More advanced QM/MM calculations allow for the study of the chemical reaction of inhibition itself—the formation (carbamylation) and breaking (decarbamylation/recyclization) of the covalent bond. nih.govnih.gov These studies have been applied to the CTX-M-15-avibactam complex to explore the potential energy surfaces of the reaction. nih.govnih.gov The results suggest a stepwise mechanism for the release of avibactam, with the formation of a tetrahedral intermediate being the rate-limiting step. nih.gov These calculations also highlight the roles of key active site residues, such as Lys73, Glu166, and Ser130, which can act as proton donors or acceptors to facilitate the reaction. nih.govresearchgate.net Computational studies are also used to analyze the impact of resistance mutations on inhibitor binding. nih.gov

Genetic Engineering and Mutagenesis for Resistance Mechanism Studies

The emergence of resistance is a significant clinical challenge. Genetic engineering and site-directed mutagenesis are critical laboratory techniques used to understand the molecular mechanisms by which β-lactamases evolve to evade inhibition by avibactam. oup.comnih.gov

In these studies, researchers introduce specific amino acid substitutions into the β-lactamase gene and then express the mutant enzyme. The inhibitory kinetics of avibactam against the mutant enzyme are then characterized and compared to the wild-type enzyme to determine the impact of the mutation. This approach has been used to identify key residues important for avibactam binding and inhibition. nih.gov

Whole-genome sequencing of clinical isolates that develop resistance during therapy has identified mutations in the genes encoding β-lactamases. asm.org For example, in KPC-producing Klebsiella pneumoniae, mutations leading to substitutions such as D179Y in the KPC enzyme have been shown to confer resistance to ceftazidime-avibactam while paradoxically restoring susceptibility to carbapenems. asm.orgasm.org Similarly, mutations in AmpC enzymes, such as an Asn346Trp replacement, have been selected in vitro and are associated with reduced avibactam activity. oup.comnih.gov These studies are crucial for predicting and monitoring the evolution of resistance and for guiding the development of next-generation inhibitors. nih.gov

Table 3: Examples of β-Lactamase Mutations Conferring Reduced Susceptibility to Avibactam

Enzyme Original Amino Acid Position Substituted Amino Acid Organism Source
KPC-3 Aspartic Acid (D) 179 Tyrosine (Y) K. pneumoniae asm.org
KPC-3 Valine (V) 240 Glycine (G) K. pneumoniae asm.org
KPC-2 Tryptophan (W) 105 Arginine (R) Enterobacterales oup.comnih.gov
KPC-2 Serine (S) 130 Threonine (T) Enterobacterales oup.comnih.gov
AmpC Asparagine (N) 346 Tryptophan (W) Enterobacterales oup.comnih.gov

In vitro Bacterial Models for Mechanistic Studies of Resistance

In academic research, in vitro bacterial models are indispensable for elucidating the mechanisms by which bacteria develop resistance to avibactam, primarily when it is in combination with ceftazidime (B193861). These models allow for controlled investigations into the genetic and phenotypic changes that confer resistance.

One common approach involves the use of induction assays, where bacterial isolates are exposed to gradually increasing concentrations of ceftazidime-avibactam. This method mimics the selective pressure that can occur during clinical therapy and allows for the selection and characterization of resistant mutants. For instance, in studies with Klebsiella pneumoniae carbapenemase-producing K. pneumoniae (KPC-KP), this model has been used to generate and identify a variety of mutations in the blaKPC gene. nih.gov These experiments have demonstrated a direct correlation between the concentration of avibactam and the rate of increase in the minimum inhibitory concentration (MIC) of ceftazidime-avibactam, as well as the frequency of blaKPC mutations. nih.gov

Research has shown that insufficient concentrations of avibactam are more likely to induce resistance. nih.gov In one such in vitro simulation, various blaKPC-2 variants were identified, including blaKPC-25, blaKPC-127, and blaKPC-100, among others. nih.gov These variants often exhibit increased hydrolytic activity against ceftazidime or reduced inhibition by avibactam. nih.gov A notable finding from these models is that the development of resistance to ceftazidime-avibactam through KPC mutations can sometimes lead to restored susceptibility to carbapenems, a phenomenon known as collateral susceptibility. asm.org For example, the D179Y mutation in blaKPC-3, which confers resistance to ceftazidime-avibactam, has been associated with a significant reduction in carbapenem (B1253116) MICs. oup.com

Another important in vitro model involves the use of isogenic laboratory strains of Pseudomonas aeruginosa. These are genetically engineered to express specific resistance mechanisms, such as the overexpression of efflux pumps or the hyperproduction of AmpC β-lactamase. nih.gov Studies using these strains have been crucial in dissecting the contribution of individual resistance mechanisms. For example, the overexpression of the MexAB-OprM efflux pump has been shown to cause a four-fold increase in the MIC of ceftazidime, which is not reversed by the addition of avibactam. nih.gov This suggests that MexAB-OprM can effectively efflux avibactam. researchgate.netfrontiersin.org When MexAB-OprM overexpression is combined with AmpC hyperproduction, a further reduction in susceptibility to ceftazidime-avibactam is observed. nih.govresearchgate.net

The following interactive table summarizes key findings from in vitro models studying avibactam resistance mechanisms.

Bacterial SpeciesIn Vitro ModelResistance MechanismKey Findings
Klebsiella pneumoniaeInduction assay with increasing ceftazidime-avibactam concentrationsMutations in blaKPC geneEmergence of various KPC variants (e.g., KPC-25, KPC-127) leading to increased MIC of ceftazidime-avibactam. nih.gov
Klebsiella pneumoniaeIn vitro simulation of in vivo mutationsD179Y mutation in blaKPC-3Confers resistance to ceftazidime-avibactam while potentially restoring susceptibility to carbapenems. oup.com
Pseudomonas aeruginosaIsogenic strains with engineered resistanceOverexpression of MexAB-OprM efflux pumpFour-fold increase in ceftazidime MIC, not reversed by avibactam. nih.gov
Pseudomonas aeruginosaIsogenic strains with engineered resistanceAmpC hyperproduction and MexAB-OprM overexpressionCombination of mechanisms leads to reduced susceptibility to ceftazidime-avibactam. nih.govresearchgate.net

Chemical Stability and Degradation Pathway Analysis in Research Media

The chemical stability of avibactam in research media is a critical factor for the accuracy and reproducibility of in vitro susceptibility testing and mechanistic studies. Avibactam, a non-β-lactam β-lactamase inhibitor, possesses a unique diazabicyclooctane core structure that is susceptible to degradation under certain conditions.

Comprehensive stability analyses have been conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the degradation of avibactam in various media, such as cation-adjusted Mueller-Hinton broth (CA-MHB) and agar. asm.orgsigmaaldrich.comnih.gov These studies have determined the degradation half-life of avibactam under different temperature and pH conditions. In CA-MHB at a pH of 7.25, avibactam is relatively stable, with a degradation half-life estimated to be 446 hours. asm.org However, its stability decreases at a higher pH.

Forced degradation studies are employed to understand the intrinsic stability of avibactam and to identify its potential degradation products. These studies involve subjecting the compound to harsh conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. rjptonline.org Such analyses have revealed that avibactam undergoes degradation under acidic, basic, and oxidative conditions. rjptonline.org

A key aspect of avibactam's mechanism and stability is the reversible nature of its interaction with serine β-lactamases. nih.govasm.org Upon binding to the active site serine of the enzyme, the avibactam ring opens, forming a covalent acyl-enzyme intermediate. nih.govrsc.org This intermediate can then undergo one of two pathways: hydrolysis, which leads to the inactivation of the inhibitor, or recyclization, where the ring reforms and avibactam is released intact. asm.orgnih.govrsc.org

Computational and structural studies have shown that for many β-lactamases, the deacylation mechanism of the avibactam-enzyme complex favors recyclization over hydrolysis. asm.orgnih.gov This is a distinguishing feature compared to β-lactam inhibitors like clavulanic acid, which are typically hydrolyzed and permanently inactivated. The preference for recyclization is influenced by factors such as the presence of a structural water molecule that acts as a proton shuttle. nih.govrsc.org This reversible inhibition mechanism contributes to the potent and broad-spectrum activity of avibactam.

The table below provides a summary of the stability of avibactam in different research media.

MediumpHTemperature (°C)Degradation Half-life (hours)
Purified WaterNeutral25>200 asm.org
CA-MHB7.2537446 asm.org
PlasmaNot specified23< 6 nih.gov
Dried Blood SpotsNot applicable2324 nih.gov

Viii. Future Directions in Avibactam Chemical Biology Research

Discovery and Design of Inhibitors for Metallo-β-Lactamases

A significant limitation of avibactam (B1665839) is its lack of activity against Ambler class B metallo-β-lactamases (MBLs), which utilize zinc ions for catalysis and are an increasing cause of carbapenem (B1253116) resistance worldwide. dovepress.comresearchgate.netnih.gov Biochemical and biophysical studies have confirmed that avibactam does not inhibit MBLs and binds only weakly to them. dovepress.combrownlab.ca In some cases, avibactam undergoes slow hydrolysis of one of its urea (B33335) N-CO bonds, a process distinct from the reversible acylation observed with serine-β-lactamases (SBLs). dovepress.combrownlab.ca

This gap in activity has spurred intensive research into designing broad-spectrum inhibitors that are effective against both SBLs and MBLs. While avibactam itself is not an MBL inhibitor, its diazabicyclooctane (DBO) core is considered a promising scaffold for the development of dual-action inhibitors. dovepress.comnih.gov The challenge lies in modifying the DBO structure to effectively chelate the zinc ions in the MBL active site without losing its potent activity against SBLs. nih.govnih.gov

A current clinical strategy to circumvent this limitation involves combination therapy. The combination of ceftazidime-avibactam with aztreonam (B1666516) has shown promise for treating infections caused by MBL-producing Enterobacterales. researchgate.netresearchgate.net This approach is effective because aztreonam is stable against hydrolysis by MBLs, while avibactam protects aztreonam from co-produced SBLs like ESBLs and AmpC cephalosporinases, which would otherwise inactivate it. researchgate.netmdpi.com

Table 1: Interaction of Avibactam with β-Lactamase Classes

β-Lactamase Class Type Avibactam Activity Mechanism
Class A Serine-β-lactamase (e.g., KPC, ESBLs) Inhibits Reversible covalent acylation
Class B Metallo-β-lactamase (e.g., NDM, VIM, IMP) No significant inhibition Weak binding, slow hydrolysis in some cases
Class C Serine-β-lactamase (e.g., AmpC) Inhibits Reversible covalent acylation
Class D Serine-β-lactamase (e.g., OXA-48) Inhibits (some variants) Reversible covalent acylation

Exploration of Avibactam Derivatives as Inhibitors of Penicillin-Binding Proteins (PBPs)

The structural similarity between β-lactamases and penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, suggests that avibactam and its derivatives may also interact with PBPs. nih.gov Research has confirmed that while avibactam possesses limited intrinsic antibacterial activity, it does covalently bind to and inhibit certain PBPs. nih.govnih.govasm.org

Binding studies have shown that avibactam exhibits selective affinity for specific PBPs in different bacterial species. For example, in Escherichia coli and Pseudomonas aeruginosa, avibactam primarily binds to PBP2. nih.govresearchgate.netasm.org In Streptococcus pneumoniae, the main target is PBP3. nih.govnih.gov This targeted PBP inhibition contributes to the modest antibacterial activity observed for avibactam alone. nih.gov

This dual-targeting capability has opened a new avenue for drug discovery. The DBO scaffold is now being actively explored to develop derivatives with enhanced PBP affinity. brownlab.canih.gov These "β-lactam enhancers" could act synergistically with β-lactam antibiotics not only by inhibiting β-lactamases but also by directly inhibiting a key PBP target, potentially leading to more potent combination therapies or even novel standalone antibiotics that are not β-lactams. brownlab.canih.gov Several DBO derivatives, such as zidebactam (B611936) and nacubactam, have been developed that demonstrate this dual inhibition of both β-lactamases and PBPs. brownlab.canih.gov

Table 2: Avibactam Binding Affinity (IC₅₀) for Select Penicillin-Binding Proteins (PBPs)

Organism Primary PBP Target IC₅₀ (µg/mL)
Escherichia coli PBP2 0.92
Pseudomonas aeruginosa PBP2 1.1
Haemophilus influenzae PBP2 3.0
Streptococcus pneumoniae PBP3 8.1
Staphylococcus aureus PBP2 51

Data sourced from studies on the binding of avibactam to PBPs from various bacteria. nih.govnih.govresearchgate.netasm.org

Unraveling Complex and Multifactorial Resistance Mechanisms

Despite the success of ceftazidime-avibactam, the emergence of resistance is an ongoing concern. Research has revealed that resistance is not caused by a single mechanism but is often complex and multifactorial, involving the interplay of several factors. nih.govfrontiersin.orgnih.gov

Key mechanisms of resistance include:

β-Lactamase-Mediated Resistance: This is a primary driver of resistance. It can involve mutations in the genes of class A β-lactamases (like bla_KPC) that reduce avibactam's binding affinity. researchgate.netnih.gov Furthermore, the presence of MBLs, which are not inhibited by avibactam, confers intrinsic resistance to the combination. dovepress.comnih.gov

Target Modification: Alterations in PBPs, the ultimate target of the partner β-lactam (ceftazidime), can reduce the antibiotic's efficacy even if the β-lactamase is inhibited. researchgate.netresearchgate.net Mutations in the dacB gene, which encodes PBP4, have been observed in some resistant isolates. frontiersin.orgresearchgate.net

Changes in Cell Permeability: Gram-negative bacteria can limit drug entry by modifying or downregulating outer membrane porins. The loss or functional alteration of porins like OmpK35 and OmpK36 in Klebsiella pneumoniae or OprD in P. aeruginosa is associated with reduced susceptibility to ceftazidime-avibactam. dovepress.comfrontiersin.org

Efflux Pump Overexpression: Increased activity of efflux pumps, such as the MexAB-OprM system in P. aeruginosa, can actively expel the drug from the bacterial cell, lowering its periplasmic concentration and contributing to resistance, often in combination with other mechanisms like AmpC hyperproduction. nih.govfrontiersin.orgnih.gov

Understanding the synergy between these different mechanisms is crucial for predicting and combating the evolution of resistance. nih.govnih.gov

Development of Predictive Computational Models for Inhibitor Design and Resistance Forecasting

Computational modeling has become an indispensable tool in the future development and deployment of avibactam-based therapies. These models are being used to accelerate the design of new inhibitors and to predict the emergence of resistance.

Inhibitor Design: Virtual screening and molecular dynamics simulations are being employed to design novel DBO derivatives. mdpi.comdiva-portal.org These computational techniques allow researchers to model the interaction between potential inhibitors and the active sites of target enzymes, such as OXA-48 or various MBLs. diva-portal.org This in silico approach helps prioritize the synthesis of compounds with the highest predicted binding affinity and stability, making the drug discovery process more efficient. mdpi.comdiva-portal.org

Resistance Forecasting: Machine learning algorithms are being developed to predict antimicrobial resistance phenotypes directly from bacterial genomic data. biorxiv.org By analyzing the genomes of resistant strains, these models can identify genetic markers—such as specific gene mutations or the presence of resistance determinants—that correlate with treatment failure. This can help in surveillance and potentially guide clinical decision-making.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Mechanism-based PK/PD models are used to optimize dosing regimens for avibactam combinations. nih.govasm.org These models simulate drug concentrations in different body compartments, including the site of infection, and correlate these exposures with bacterial killing. researchgate.netasm.org This helps in defining PK/PD targets that are most predictive of efficacy and ensures that dosing strategies are robust enough to overcome bacteria with varying levels of susceptibility. nih.govnih.gov

Novel Applications of the DBO Scaffold in Chemical Biology

The unique chemical properties of the diazabicyclooctane (DBO) scaffold, particularly its ability to act as a reversible covalent inhibitor, have prompted research into applications beyond β-lactamase inhibition. The DBO core is now viewed as a versatile platform for designing inhibitors against other serine hydrolases and related enzymes.

The most prominent novel application is the direct targeting of PBPs. brownlab.canih.gov As discussed, DBO derivatives are being developed as "β-lactam enhancers" that possess dual functionality: inhibiting β-lactamases and directly inhibiting bacterial cell wall synthesis by binding to PBPs. brownlab.canih.gov This strategy could lead to the development of new monotherapies that are not themselves β-lactams but are effective antibacterial agents. nih.gov

Furthermore, the chemical tractability of the DBO scaffold allows for extensive structure-activity relationship (SAR) studies. nih.gov By modifying the substituents at various positions on the DBO ring, particularly at the C-2 position, researchers can fine-tune the molecule's properties, such as its target specificity, cell permeability, and spectrum of activity. nih.govnih.govnih.gov This opens the door to creating a new generation of DBO-based compounds targeting a wider range of bacterial enzymes or even targets in other therapeutic areas. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the solubility profile of Avibactam Namido-sulfonyl Disodium Salt in aqueous and organic solvents?

  • Methodological Answer : Solubility can be assessed using gravimetric analysis or UV-Vis spectrophotometry. For aqueous solubility, prepare saturated solutions in deionized water at 25°C, centrifuge to remove undissolved particles, and quantify the supernatant via HPLC with a C18 column and UV detection at 254 nm. For organic solvents like DMSO or methanol, use sonication (30–60 minutes at 40°C) to enhance dissolution, followed by filtration and spectrophotometric analysis .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Employ tandem techniques such as NMR (¹H, ¹³C) to confirm the bicyclic β-lactamase inhibitor core and sulfonyl group. X-ray crystallography is critical for resolving stereochemical details (e.g., (1R,2S,5R) configuration). Cross-reference spectral data with NIST Chemistry WebBook entries for sodium salts to validate purity and structural anomalies .

Q. What are the standard protocols for preparing stock solutions of this compound for in vitro antimicrobial assays?

  • Methodological Answer : Dissolve the compound in sterile water at 10 mg/mL, filter-sterilize (0.22 µm membrane), and store aliquots at -80°C to prevent hydrolysis. For compatibility studies with β-lactam antibiotics (e.g., ceftazidime), adjust pH to 7.2–7.4 using phosphate buffer and validate stability via LC-MS over 24 hours .

Advanced Research Questions

Q. How can researchers optimize in vitro synergy testing between this compound and β-lactam antibiotics against carbapenem-resistant Enterobacteriaceae (CRE)?

  • Methodological Answer : Use checkerboard assays to determine fractional inhibitory concentration indices (FICI). Prepare serial dilutions of Avibactam (0.5–128 µg/mL) and β-lactams in cation-adjusted Mueller-Hinton broth. Inoculate with CRE strains (e.g., Klebsiella pneumoniae ATCC BAA-1705) and incubate for 18–24 hours at 35°C. Synergy is defined as FICI ≤0.5. Validate results with time-kill curves at 0, 6, and 24 hours .

Q. What strategies address discrepancies in minimum inhibitory concentration (MIC) values for this compound across different bacterial strains?

  • Methodological Answer : Standardize inoculum density (5 × 10⁵ CFU/mL) using McFarland standards and adhere to CLSI guidelines (M07-A11). Include quality control strains (e.g., Pseudomonas aeruginosa ATCC 27853) in each assay. For conflicting data, perform genomic analysis of β-lactamase variants (e.g., KPC-2 vs. OXA-48) to correlate resistance mechanisms with MIC variations .

Q. How should researchers design stability studies for this compound under varying physiological conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to pH extremes (pH 2–10, 37°C) and high humidity (75% RH). Monitor degradation products via UPLC-QTOF-MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm). Quantify hydrolysis of the sulfonyl group using ion-pair chromatography with sodium hexanesulfonate as the mobile phase additive .

Q. What analytical approaches are effective in resolving co-elution issues during HPLC quantification of this compound in biological matrices?

  • Methodological Answer : Utilize a gradient elution system (0.1% formic acid in water/acetonitrile) with a Zorbax SB-Aq column (3.5 µm, 4.6 × 150 mm) to enhance peak separation. For plasma samples, apply protein precipitation with acetonitrile (3:1 v/v) followed by solid-phase extraction (Oasis HLB cartridges). Validate recovery rates (≥85%) and limit of quantification (LOQ ≤0.1 µg/mL) .

Data Contradiction and Validation

Q. How can researchers reconcile conflicting reports on the hydrolytic stability of this compound in buffered vs. non-buffered solutions?

  • Methodological Answer : Replicate hydrolysis experiments using phosphate-buffered saline (PBS, pH 7.4) and unbuffered saline. Monitor degradation kinetics via UV absorbance at 220 nm (sulfonate group cleavage). Use Arrhenius plots to compare activation energy (Ea) in both conditions. Cross-validate findings with FT-IR to detect structural changes in the β-lactam ring .

Q. What statistical methods are recommended for analyzing dose-response data in combination therapy studies involving this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use Bliss independence or Loewe additivity models to assess synergy/antagonism. For reproducibility, perform triplicate experiments and apply ANOVA with post-hoc Tukey tests (p < 0.05). Report 95% confidence intervals for IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.